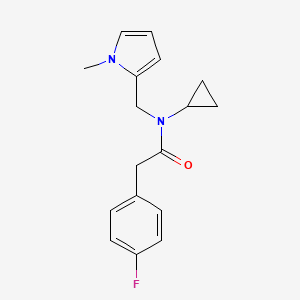

N-cyclopropyl-2-(4-fluorophenyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide

Description

N-cyclopropyl-2-(4-fluorophenyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a cyclopropyl group, a fluorophenyl group, and a pyrrole moiety

Properties

IUPAC Name |

N-cyclopropyl-2-(4-fluorophenyl)-N-[(1-methylpyrrol-2-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O/c1-19-10-2-3-16(19)12-20(15-8-9-15)17(21)11-13-4-6-14(18)7-5-13/h2-7,10,15H,8-9,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXWULQSSCYBDOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1CN(C2CC2)C(=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(4-fluorophenyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide typically involves multiple steps, including the formation of the cyclopropyl group, the introduction of the fluorophenyl group, and the coupling with the pyrrole moiety. Common synthetic routes may include:

Formation of Cyclopropyl Group: This can be achieved through cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents.

Introduction of Fluorophenyl Group: This step may involve electrophilic aromatic substitution reactions using fluorobenzene derivatives.

Coupling with Pyrrole Moiety: The final step may involve amide bond formation through reactions with acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(4-fluorophenyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas, palladium catalyst, lithium aluminum hydride.

Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticonvulsant Activity

Research indicates that compounds similar to N-cyclopropyl-2-(4-fluorophenyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide exhibit anticonvulsant properties. A study evaluated various derivatives for their efficacy against seizures in animal models. The results demonstrated that modifications in the molecular structure significantly influenced their anticonvulsant activity, suggesting that this compound could serve as a lead for developing new antiepileptic drugs .

Enzyme Inhibition

The compound has been investigated for its potential to inhibit specific enzymes involved in disease pathways. By targeting these enzymes, it may help in treating conditions such as cancer and neurodegenerative diseases. The mechanism of action often involves binding to the active sites of enzymes, thereby modulating their activity.

Receptor Binding Studies

Studies have shown that compounds with similar structures can interact with various receptors in the central nervous system. This interaction can lead to therapeutic effects in mood disorders and anxiety-related conditions. The binding affinity of this compound to specific receptors is an area of ongoing research .

Synthesis of Advanced Materials

The compound serves as a building block for synthesizing more complex organic materials. Its unique structure allows for the development of polymers with tailored properties, which can be utilized in coatings, adhesives, and other industrial applications.

Development of Drug Delivery Systems

Due to its favorable chemical characteristics, this compound can be incorporated into drug delivery systems that enhance the bioavailability and efficacy of therapeutic agents. Research is focused on optimizing these systems to improve patient outcomes in various treatments .

Case Studies

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(4-fluorophenyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide would depend on its specific interactions with molecular targets. This may involve binding to enzymes or receptors, altering their activity, and affecting downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

- N-cyclopropyl-2-(4-chlorophenyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide

- N-cyclopropyl-2-(4-bromophenyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide

Uniqueness

The uniqueness of N-cyclopropyl-2-(4-fluorophenyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide lies in the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to its chloro- and bromo- analogs

Biological Activity

N-cyclopropyl-2-(4-fluorophenyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropyl group, a fluorophenyl moiety, and a pyrrole-derived substituent, which contribute to its unique pharmacological profile. The presence of fluorine enhances lipophilicity and metabolic stability, making it a candidate for drug development.

Biological Activity Overview

The biological activity of this compound has been assessed through various studies. Key areas of focus include:

- Antineoplastic Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation by inducing apoptosis in specific cancer lines.

- Neurological Effects : Research suggests that the compound may modulate neurotransmitter systems, potentially offering neuroprotective effects in models of neurodegenerative diseases.

The mechanisms underlying the biological activity of this compound can be summarized as follows:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cell signaling pathways, which are critical for tumor growth and survival.

- Modulation of Receptor Activity : It may act as an antagonist or agonist at specific neurotransmitter receptors, influencing neuronal excitability and synaptic transmission.

- Induction of Apoptosis : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity. The IC50 values ranged from 10 to 50 µM across different cell lines, indicating potent activity against breast and lung cancer cells. The mechanism was attributed to the activation of caspase pathways leading to apoptosis.

Case Study 2: Neuroprotective Effects

In a mouse model of Alzheimer's disease, administration of the compound showed a reduction in amyloid plaque formation and improved cognitive function. Behavioral tests indicated enhanced memory retention compared to control groups. This effect was linked to the modulation of cholinergic signaling pathways.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.